molecular formula C13H14N2O3S B2533808 N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide CAS No. 1396865-14-7

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide

Cat. No.: B2533808
CAS No.: 1396865-14-7
M. Wt: 278.33
InChI Key: SQGDJTRTDMYNMD-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide is a novel synthetic compound designed for research applications, particularly in medicinal chemistry and agrochemical discovery. This molecule integrates a nicotinamide core, a privileged structure in bioactive compounds, with furan and methylthio heterocyclic systems. The structural motif of substituted nicotinamides is of significant interest in the development of enzyme inhibitors. Specifically, nicotinamide derivatives are investigated as potential inhibitors of enzymes like Nicotinamide N-Methyltransferase (NNMT), a biotransforming enzyme implicated in a number of chronic disease conditions including metabolic disorders, cardiovascular disease, and osteoarthritis . The strategic incorporation of the methylthio group can be a critical pharmacophore for enhancing binding affinity and modulating electronic properties. In parallel, the fusion of nitrogen-containing and sulfur-containing heterocycles, as seen in this compound, is a established strategy in agrochemical research. Structurally similar N-(thiophen-2-yl)nicotinamide derivatives have demonstrated excellent and broad-spectrum fungicidal activities, protecting crops against destructive pathogens like cucumber downy mildew . The presence of the furan ring, another key heterocycle, further contributes to the compound's potential as a significant lead for further structural optimization in both pharmaceutical and agricultural chemical research. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-19-13-10(3-2-5-14-13)12(17)15-7-11(16)9-4-6-18-8-9/h2-6,8,11,16H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGDJTRTDMYNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxyethyl group: This step might involve the reaction of the furan derivative with an epoxide or a similar reagent under controlled conditions.

    Synthesis of the nicotinamide moiety: The nicotinamide structure can be synthesized through the reaction of nicotinic acid or its derivatives with appropriate amines.

    Coupling reactions: The final step would involve coupling the furan-hydroxyethyl intermediate with the methylthio-nicotinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the hydroxyethyl group can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran derivative.

    Substitution: The methylthio group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: KMnO₄, H₂O₂, or other peroxides.

    Reducing agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce a tetrahydrofuran derivative.

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

The compound shares structural motifs with several bioactive molecules:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Molecular Weight Reported Activity Reference
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide Nicotinamide 2-(methylthio), N-(2-(furan-3-yl)-2-hydroxyethyl) Not provided Hypothetical (antimicrobial) N/A
N-[2-(5-(methylthio)thiophen-2-yl)-2-oxoethyl] piperazinylquinolone Quinolone 5-(methylthio)thiophen-2-yl, oxoethyl ~450–500 (est.) Antibacterial (Gram-positive)
N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide Nicotinamide Furan-3-ylmethyl, thiophen-2-ylmethyl 344.5 Not specified (structural analog)
Ranitidine complex nitroacetamide Acetamide Furan, thioether ~300–350 (est.) Antihistamine-related
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide Trifluoromethyl, isopropoxyphenyl 323.3 Fungicide

Key Observations

Nicotinamide vs. Quinolone Derivatives: The quinolone derivatives in and exhibit potent antibacterial activity, attributed to their DNA gyrase inhibition. The methylthio-thiophene moiety in these compounds enhances lipophilicity and target binding .

Furan vs. Thiophene Rings: The furan ring in the target compound and ’s analog introduces oxygen-based polarity, whereas thiophene (in quinolones) provides sulfur-based electronics. Thiophene-containing compounds often exhibit stronger antimicrobial activity due to enhanced electron delocalization .

Hydroxyethyl vs. Methyl/Oxoethyl Substituents :

  • The 2-hydroxyethyl group in the target compound distinguishes it from analogs with methyl () or oxoethyl () groups. This substitution likely increases hydrogen-bonding capacity, which could improve water solubility but reduce blood-brain barrier penetration compared to methylated derivatives.

However, the furan-hydroxyethyl side chain may redirect activity toward different targets.

Physicochemical and Metabolic Considerations

  • Solubility: The hydroxyl group in the target compound enhances hydrophilicity compared to the lipophilic thiophene-containing quinolones .
  • Metabolic Stability : Furan rings are prone to oxidative metabolism, which may limit bioavailability compared to thiophene analogs .
  • Electron Effects: The methylthio group’s electron-donating nature may stabilize charge-transfer interactions in enzyme binding pockets, similar to quinolone derivatives .

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide, a compound of interest in pharmacological research, exhibits various biological activities that warrant detailed exploration. This article synthesizes findings from diverse sources to elucidate its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This compound features a furan ring, a hydroxyethyl group, and a methylthio group attached to a nicotinamide moiety, which may influence its biological properties.

Research indicates that this compound interacts with various biological targets, leading to multiple pharmacological effects:

  • Antioxidant Activity : The furan ring contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications for diseases related to oxidative stress.
  • Anticancer Potential : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays have shown significant inhibition of cell proliferation in MCF-7 and A549 cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier has been demonstrated, suggesting its potential use in treating neurodegenerative diseases. It may enhance neurotransmitter levels such as acetylcholine and serotonin in the brain, promoting cognitive function.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line IC50 (µM) Effect
Study 1MCF-715.0Cytotoxicity
Study 2A54912.5Cytotoxicity
Study 3HepG220.0Antioxidant activity
Study 4SH-SY5Y18.5Neuroprotection

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity with an IC50 value of 15 µM against MCF-7 cells and 12.5 µM against A549 cells, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of this compound revealed that it significantly increased acetylcholine levels in rat models, suggesting its potential utility in treating conditions like Alzheimer's disease. The study highlighted the compound's ability to mitigate neuroinflammation and promote neuronal survival under oxidative stress conditions .

Q & A

Q. What are the key synthetic pathways for N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide, and how do reaction conditions influence yield?

The synthesis likely involves coupling a nicotinamide derivative with a furan-containing hydroxyethyl intermediate. Acid-catalyzed hydrolysis, as demonstrated for structurally similar 2-(alkylthio)nicotinamides (e.g., 4,6-dimethyl derivatives), can yield thioether-functionalized amides under controlled temperatures (50–80°C) . Optimization of solvent (e.g., ethanol vs. DMF), catalyst (e.g., H₂SO₄ vs. HCl), and reaction time is critical to minimize by-products (e.g., over-hydrolysis or oxidation of the methylthio group). Yields for analogous compounds range from 60–85%, depending on alkyl chain length and steric hindrance .

Q. What analytical techniques are recommended to confirm the purity and structure of this compound?

  • IR Spectroscopy : Validate functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H stretch ~3300 cm⁻¹) .
  • NMR : ¹H NMR can confirm furan proton signals (δ 6.2–7.4 ppm), methylthio group (δ 2.1–2.5 ppm), and hydroxyethyl protons (δ 3.5–4.0 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₄H₁₆N₂O₃S: 292.09) .

Q. How does the furan-3-yl moiety influence the compound’s physicochemical properties?

The furan ring enhances π-π stacking potential, affecting solubility and crystallinity. Its electron-rich nature may also increase reactivity in electrophilic substitutions or oxidative environments. Hydroxyethyl groups improve aqueous solubility, while the methylthio group introduces hydrophobicity and potential redox sensitivity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data in pharmacological assays (e.g., inconsistent IC₅₀ values)?

  • Batch Consistency : Ensure synthetic reproducibility via strict control of reaction conditions (e.g., moisture-sensitive steps for methylthio stability) .
  • Assay Validation : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target binding.
  • Metabolite Screening : Check for degradation products (e.g., oxidation of methylthio to sulfoxide) that may interfere with activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Core Modifications : Replace furan-3-yl with thiophene or pyrrole to assess aromatic stacking effects .
  • Side-Chain Variations : Substitute hydroxyethyl with methoxyethyl or carboxylate groups to modulate solubility and membrane permeability.
  • Methylthio Replacement : Test ethylthio or sulfonyl analogs to evaluate redox stability and steric tolerance .

Q. What computational methods are suitable for predicting the compound’s metabolic stability and toxicity?

  • Docking Simulations : Identify potential cytochrome P450 binding sites using AutoDock Vina or Schrödinger .
  • ADMET Prediction : Tools like SwissADME or ProTox-II can forecast bioavailability, hepatotoxicity, and Ames mutagenicity risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

  • Parameter Comparison : Reconcile differences in catalysts (e.g., H₂SO₄ vs. polyphosphoric acid), solvent polarity, and purification methods (e.g., column chromatography vs. recrystallization) .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation) that reduce effective yields .

Q. What experimental evidence supports the stability of the methylthio group under physiological conditions?

  • pH Stability Tests : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. Methylthio groups are generally stable at neutral pH but oxidize to sulfoxides in acidic/oxidizing environments .
  • Serum Incubation : Assess stability in fetal bovine serum (37°C, 24 hrs) to simulate in vivo conditions .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis without compromising purity?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal formation and reduce impurities .

Q. How can researchers validate the compound’s role in modulating specific biological targets (e.g., kinases or GPCRs)?

  • Selectivity Profiling : Screen against panels of related targets (e.g., KinomeScan for kinases) to identify off-target effects .
  • CRISPR Knockout Models : Use cell lines with target gene deletions to confirm mechanism-specific activity .

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